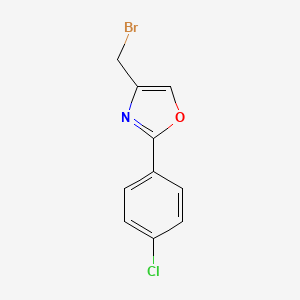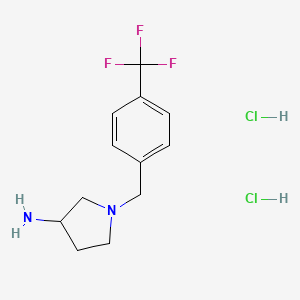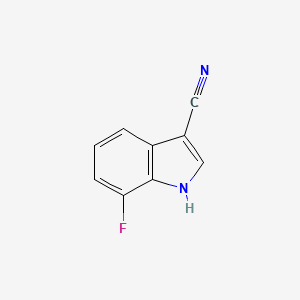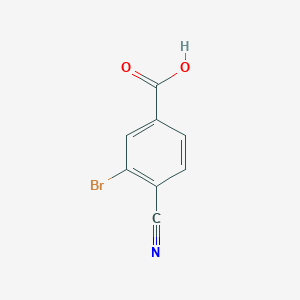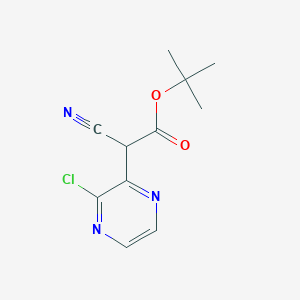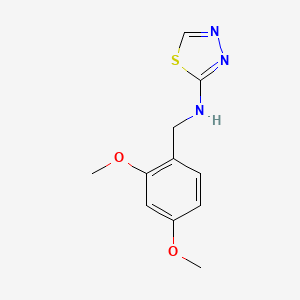
N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine
Übersicht
Beschreibung
N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine, also known as DMT, is a synthetic organic compound that is used for a variety of scientific research applications. DMT is a derivative of thiadiazole, a heterocyclic aromatic ring composed of five atoms of carbon and one atom of nitrogen. It is a colorless, crystalline solid that is soluble in both organic solvents and water. It has a melting point of 118-120°C and a boiling point of 250°C.
Wissenschaftliche Forschungsanwendungen
Applications in Structural Chemistry
Structural properties of 1,3,4-thiadiazol-2-amine derivatives : The structural properties of certain derivatives of N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine have been extensively studied. The crystal structures of these compounds reveal specific intermolecular interactions and geometrical configurations, which are crucial for understanding their reactivity and potential applications in material science and molecular engineering (Zhang et al., 2011).
Applications in Drug Development
Anti-leishmanial activity : Certain derivatives have been synthesized to target the promastigote form of Leishmania major. These compounds, including N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines, have shown promising anti-leishmanial activity, indicating their potential as therapeutic agents (Tahghighi et al., 2012).
Acetylcholinesterase-Inhibition Activities : Some derivatives of N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine have been found to inhibit acetylcholinesterase, an enzyme involved in neurodegenerative diseases like Alzheimer's. This highlights their potential in developing treatments for such conditions (Zhu et al., 2016).
Eigenschaften
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-15-9-4-3-8(10(5-9)16-2)6-12-11-14-13-7-17-11/h3-5,7H,6H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDELYZLIJTWNKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=NN=CS2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[1,3]dioxol-4-ylmethyl-hydrazine](/img/structure/B1442142.png)
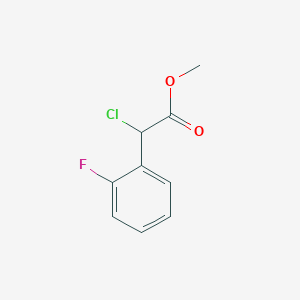
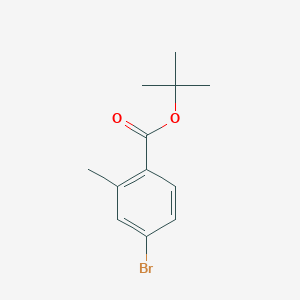
![[2-(1-Azepanyl)-5-methylphenyl]amine dihydrochloride](/img/structure/B1442146.png)

